REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.[H-].[Na+].I[CH3:14]>C1COCC1>[CH3:14][N:6]1[C:7]2[C:3](=[C:2]([CH3:1])[CH:10]=[CH:9][CH:8]=2)[CH:4]=[CH:5]1 |f:1.2|
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Name
|
|
Quantity
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2.82 mL
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Type
|
reactant
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Smiles
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CC1=C2C=CNC2=CC=C1
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Name
|
|
Quantity
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1.37 g
|
Type
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reactant
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Smiles
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[H-].[Na+]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
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1.86 mL
|
Type
|
reactant
|
Smiles
|
IC
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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to stir for 16 minutes at 0° C.
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was then warmed to room temperature for 60 minutes
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Duration
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60 min
|
Type
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TEMPERATURE
|
Details
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The reaction mixture was then re-cooled to 0° C.
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Type
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CUSTOM
|
Details
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was then put at room temperature
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Type
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STIRRING
|
Details
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to stir for 45 minutes
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Duration
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45 min
|
Type
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CUSTOM
|
Details
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The reaction was then quenched with saturated aqueous ammonium chloride
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Type
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CONCENTRATION
|
Details
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concentrated to approximately half of its original volume
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Type
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ADDITION
|
Details
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The mixture was then diluted with water and dichloromethane
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Type
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CUSTOM
|
Details
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the layers were separated
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Type
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EXTRACTION
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Details
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The aqueous layer was then extracted two additional times with dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
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Type
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CUSTOM
|
Details
|
The resulting residue was purified by silica gel flash chromatography (ethyl acetate-heptane 0 to 30%)
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |